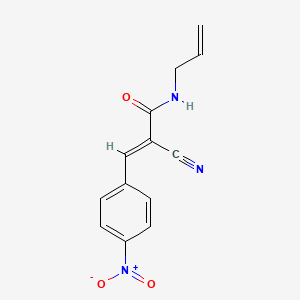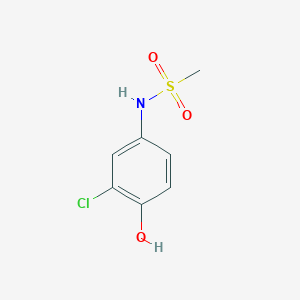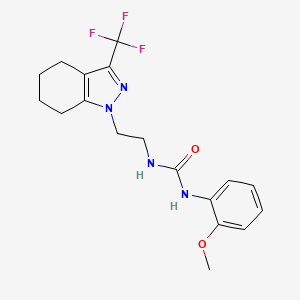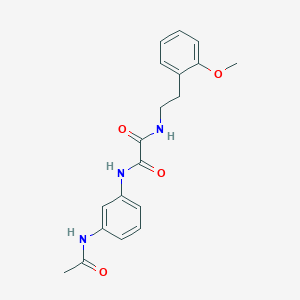
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide” is a useful research chemical with a molecular weight of 194.25 and a molecular formula of C9H10N2OS .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, “4- (5-Cyano- {4- (fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters”, was synthesized through the reaction of α-cyanothioacetamide with furfural and ethyl ester of 4-(3-oxobutanamido)benzoic acid in the presence of N-methylmorpholine .Molecular Structure Analysis
The molecular structure of a related compound, “N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylamino)butanamide”, has a molecular weight of 265.37446 g/mol .Physical and Chemical Properties Analysis
A related compound, “2- (3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile”, has a melting point of 197.5 °C, a predicted boiling point of 256.8±40.0 °C, and a predicted density of 1.20±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have synthesized a variety of thiophene carboxamide derivatives to explore their antimicrobial and biological activities. For instance, a study by Avakyan et al. (2005) reported the synthesis of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophene-2-yl]alkanediamides, demonstrating their anti-inflammatory and analgesic activities. This research highlights the potential of thiophene derivatives in developing new therapeutic agents (Avakyan et al., 2005).
Heterocyclic Synthesis
The compound's structure facilitates the synthesis of heterocyclic compounds, contributing to the development of new pharmaceuticals and materials. A study by Fathalla and Pazdera (2002) demonstrated the synthesis of heterocyclic skeletons by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides, yielding products such as benzothiazine and quinazoline. This work illustrates the versatility of thiophene carboxamide derivatives in organic synthesis and their potential in creating novel heterocyclic compounds with diverse applications (Fathalla & Pazdera, 2002).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of thiophene carboxamide derivatives for their antimicrobial and antioxidant properties have been a significant area of research. Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives and evaluated their antimicrobial and antioxidant activities, revealing promising results against various microorganisms and indicating their potential as therapeutic agents (Sindhe et al., 2016).
Catalytic Applications and Material Science
The applications of thiophene carboxamide derivatives extend beyond biological activities, including their use in catalysis and materials science. For example, the development of dye-sensitized solar cells (DSSCs) has been explored by utilizing carboxylated cyanine dyes derived from thiophene carboxamides, demonstrating improved photoelectric conversion efficiency. This research by Wu et al. (2009) showcases the potential of these compounds in renewable energy technologies (Wu et al., 2009).
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(11(9)7-17)18-15(19)14-8-20-12-5-3-4-6-13(12)21-14/h3-6,14H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGLNGUCINTDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2668803.png)
![Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2668804.png)



![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)

![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)


